tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKEXJXXNZLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-azaspiro[3.3]heptane-6-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in a solvent like dichloroethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its role as a pharmacological agent due to its structural similarity to known bioactive molecules. Its spirocyclic structure is of particular interest in drug design, as spiro compounds often exhibit unique biological activities.
Case Study: Antidepressant Activity
Research indicates that derivatives of azaspiro compounds can exhibit antidepressant-like effects in animal models. For example, studies have shown that modifications in the azaspiro structure can enhance serotonin receptor affinity, suggesting potential applications in treating mood disorders .
Synthetic Chemistry
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Application in Synthesis:
- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines, which are crucial intermediates in pharmaceutical synthesis .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | Synthesis of N-Boc-protected anilines | Up to 85% |
| Cyclization Reactions | Formation of complex heterocycles | Varies |
Material Science
The compound's unique properties lend it to applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Development
Recent advancements have shown that azaspiro compounds can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant for creating advanced materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have specific and potent effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[(2-azaspiro[3.3]heptan-6-yl)methyl]carbamate hydrochloride
- CAS Number : 1956355-97-7
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 248.75 g/mol
- Synonyms: 2-Aza-spiro[3.3]hept-6-yl)methyl-carbamic acid tert-butyl ester hydrochloride; MFCD22683156
Structural Features :
This compound contains a rigid 2-azaspiro[3.3]heptane core, where a six-membered bicyclic system (two fused three-membered rings) introduces conformational rigidity. The tert-butyl carbamate group enhances solubility and stability, while the hydrochloride salt improves crystallinity and handling .
Applications :
Spirocyclic amines like this are critical intermediates in medicinal chemistry, particularly for central nervous system (CNS) drugs and kinase inhibitors, due to their ability to mimic bioactive conformations .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
(1) Spiro Ring Size and Rigidity
- Target Compound : The [3.3]heptane system balances rigidity and synthetic accessibility, making it ideal for drug candidates requiring precise stereochemistry .
- Larger Spiro Systems (e.g., [3.4]octane): Increase molecular weight (262.78 g/mol vs. 248.75 g/mol) and may reduce blood-brain barrier (BBB) penetration due to higher polar surface area .
- Smaller Spiro Systems (e.g., [2.4]heptane): Reduced steric bulk but lower thermal stability, as seen in 7-fluoro-5-azaspiro[2.4]heptane hydrochloride .
(2) Functional Group Modifications
- Hydrochloride Salt : Enhances aqueous solubility compared to free bases (e.g., tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate) .
- Fluorine Substitution : Introduced in 7-fluoro-5-azaspiro[2.4]heptane hydrochloride to improve metabolic stability and binding affinity .
- Methylene Linker : Present only in the target compound, this spacer increases flexibility and may optimize interactions with target proteins .
Pharmacological and Industrial Relevance
- Target Compound : Used in preclinical studies for dopamine receptor modulators .
- tert-Butyl N-(5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride : Explored for antiviral applications due to its compact structure .
- Discontinued Analogues : Some derivatives (e.g., tert-butyl ((2-azaspiro[3.3]heptan-6-yl)methyl)carbamate) are discontinued, highlighting challenges in stability or toxicity .
Biological Activity
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride, with the CAS number 2173991-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a spirocyclic amine, suggests various interactions with biological targets, which could lead to therapeutic applications.
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.776 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl ((2-azaspiro[3.3]heptan-6-yl)methyl)carbamate hydrochloride
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways.
- Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Studies
Research into the biological activity of this compound is limited but promising. Below are key findings from available studies:
Antioxidant Activity
A study indicated that compounds similar to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate exhibit significant antioxidant properties, which help in reducing oxidative damage in cellular models .
Neuroprotective Effects
Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptide exposure, a hallmark of Alzheimer's disease . This neuroprotective effect could be attributed to its ability to modulate inflammatory cytokines and reduce free radical production.
1. Neuroprotection Against Aβ-Induced Toxicity
In a controlled laboratory setting, this compound was tested on astrocyte cultures exposed to Aβ1-42. The results showed a reduction in cell death by approximately 20% compared to untreated controls, indicating potential for neuroprotective applications .
2. Enzymatic Activity Modulation
Research on structurally similar compounds has shown that they can affect β-secretase activity, a critical enzyme in the processing of amyloid precursor protein (APP). Compounds like tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate may also exhibit similar effects, suggesting a role in modulating pathways associated with Alzheimer’s disease .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of similar compounds:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms the spiro[3.3]heptane scaffold and Boc group integration. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 212.29 for the free base) and fragmentation patterns .
- X-ray crystallography : SHELX software is widely used to resolve the spirocyclic conformation and hydrogen-bonding networks in the crystal lattice, particularly for hydrochloride salts .
How is purity assessed, and what are common impurities in this compound?
Q. Basic
- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. Acetonitrile/water gradients are effective for separating residual solvents (e.g., DCM) or unreacted Boc precursors .
- Common impurities :
What storage conditions are required to maintain stability, and how does decomposition occur?
Q. Basic
- Storage : Store at 2–8°C in airtight, light-protected containers. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Decomposition pathways :
What role does the spiro[3.3]heptane scaffold play in medicinal chemistry applications?
Basic
The rigid spirocyclic structure enhances:
- Conformational restraint : Improves target selectivity (e.g., GPCRs or kinases) by reducing entropy penalties during binding .
- Metabolic stability : Resistance to cytochrome P450 oxidation compared to linear amines .
- Solubility : The hydrochloride salt improves aqueous solubility for in vitro assays .
How does the compound behave under extreme pH or temperature conditions?
Q. Advanced
- pH stability :
- Thermal stress : DSC/TGA analysis shows decomposition onset at 150°C, with exothermic peaks corresponding to tert-butyl group pyrolysis .
How can computational modeling predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., serotonin receptors). The spirocyclic core’s dihedral angles restrict ligand flexibility, improving pose prediction accuracy .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on the hydrochloride salt) .
How should researchers address contradictions in solubility or stability data across studies?
Q. Advanced
- Source analysis : Compare experimental conditions (e.g., solvent polarity, temperature). For example, solubility discrepancies in DMSO vs. water may arise from salt dissociation kinetics .
- Analytical validation : Replicate studies using standardized protocols (e.g., USP dissolution apparatus for solubility measurements) .
What advanced analytical methods can resolve co-eluting impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
